molecular formula C10H11BrF2N2 B1411671 2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine CAS No. 1779133-48-0

2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine

Cat. No.: B1411671
CAS No.: 1779133-48-0
M. Wt: 277.11 g/mol
InChI Key: WQGKQPAYNUUUPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine is a useful research compound. Its molecular formula is C10H11BrF2N2 and its molecular weight is 277.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Cyanopyridine Derivatives

2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a related compound to 2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine, has been utilized for synthesizing new cyanopyridine derivatives, which demonstrated significant antimicrobial activity against various bacteria. These derivatives include 2-methoxy, 2-phenoxy, 2-aminoethylthio, and 2-thioxo types, showing promising potential in antimicrobial applications (Bogdanowicz et al., 2013).

Suzuki Cross-Coupling Reaction

In a study focusing on novel pyridine-based derivatives synthesized via Suzuki cross-coupling reaction, related compounds like 5-bromo-2-methylpyridin-3-amine have been employed. These compounds are studied for their potential in various biological activities, including anti-thrombolytic and biofilm inhibition, highlighting their versatility in scientific research (Ahmad et al., 2017).

Density Functional Theory (DFT) Studies

Spectroscopic and DFT studies of 5-Bromo-2-(trifluoromethyl)pyridine, a similar compound, have been conducted to understand its structural, vibrational, and antimicrobial properties. These studies contribute to the understanding of the electronic structure and potential applications of such compounds (Vural & Kara, 2017).

Coordination Chemistry and Complex Formation

Research into the coordination chemistry of 2,6-bis(pyrazolyl)pyridines has revealed applications in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique properties. These studies provide insight into the versatile use of pyridine derivatives in creating complex compounds with specific characteristics (Halcrow, 2005).

Properties

IUPAC Name

2-bromo-6-(4,4-difluoropiperidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF2N2/c11-8-2-1-3-9(14-8)15-6-4-10(12,13)5-7-15/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGKQPAYNUUUPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.